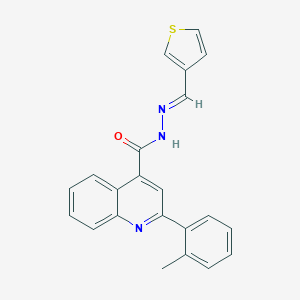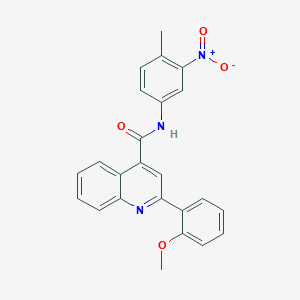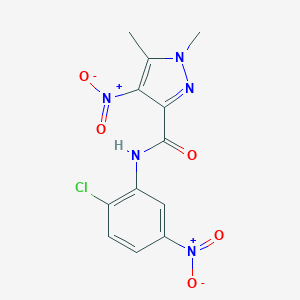![molecular formula C27H23N3O3 B445962 METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B445962.png)
METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the formation of the hydrazone linkage and finally the esterification to form the benzoate ester. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The quinoline moiety is known for its pharmacological activities, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.
2,5-Dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for diverse applications and the exploration of new scientific frontiers.
Propriétés
Formule moléculaire |
C27H23N3O3 |
|---|---|
Poids moléculaire |
437.5g/mol |
Nom IUPAC |
methyl 4-[(E)-[[2-(2,5-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C27H23N3O3/c1-17-8-9-18(2)22(14-17)25-15-23(21-6-4-5-7-24(21)29-25)26(31)30-28-16-19-10-12-20(13-11-19)27(32)33-3/h4-16H,1-3H3,(H,30,31)/b28-16+ |
Clé InChI |
GRNLGGSTEFDJSK-LQKURTRISA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
SMILES isomérique |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[4-(diethylamino)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445883.png)


![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445891.png)

![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
![2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445894.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(pentafluorobenzylidene)furan-2-carbohydrazide](/img/structure/B445895.png)

